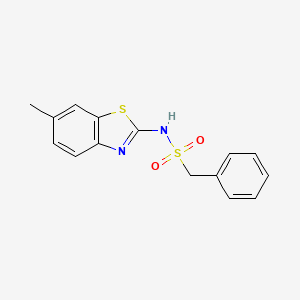

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

Description

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide is a benzothiazole-derived compound characterized by a methyl group at position 6 of the benzothiazole ring and a phenylmethanesulfonamide moiety attached to the thiazole nitrogen. Benzothiazoles are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities, making this compound a candidate for therapeutic development .

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c1-11-7-8-13-14(9-11)20-15(16-13)17-21(18,19)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWYYEOUYVFJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process. Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide, often utilizes scalable methods such as continuous flow synthesis and green chemistry approaches. These methods aim to reduce waste and improve the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Modifications and Their Implications

The biological and chemical properties of benzothiazole derivatives are highly dependent on substituents at the 2-position of the benzothiazole ring and modifications to the sulfonamide group. Below is a comparative analysis with key analogs:

| Compound Name | Substituent at Position 6 | Sulfonamide/Amide Group Modifications | Key Properties |

|---|---|---|---|

| Target Compound | Methyl | Phenylmethanesulfonamide | Enhanced lipophilicity; potential for membrane permeability and CNS activity |

| N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide | Amino | Methanesulfonamide | Higher solubility due to amino group; antimicrobial activity against Gram-positive bacteria |

| N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | Chloro | 4-Methylbenzenesulfonamide | Increased electrophilicity; potential enzyme inhibition via halogen interactions |

| N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide | Methylsulfonyl | Diphenylacetamide | Improved metabolic stability; explored for anticancer applications |

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro and methylsulfonyl groups (electron-withdrawing) enhance reactivity toward nucleophilic targets, such as enzymes, compared to methyl or amino groups (electron-donating) .

- Sulfonamide vs. Acetamide : Sulfonamide groups generally increase acidity (pKa ~1–2) and hydrogen-bonding capacity, improving target binding, while acetamide derivatives offer greater flexibility in pharmacokinetics .

Antimicrobial Activity:

- The target compound’s phenylmethanesulfonamide group may enhance activity against S. aureus and E. coli, as seen in structurally similar 4-thiazolidinones (MIC: 4–16 µg/mL) .

- In contrast, N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide shows broader antifungal activity against C. albicans (MIC: 8 µg/mL) due to its polar amino group .

Enzyme Inhibition:

- Chloro-substituted analogs (e.g., ) demonstrate stronger inhibition of cyclooxygenase-2 (COX-2) (IC₅₀: 0.8 µM) compared to methyl-substituted derivatives (IC₅₀: 2.5 µM), attributed to halogen bonding with active-site residues .

Pharmacokinetic Considerations

- Metabolic Stability : Methyl and phenyl groups reduce oxidative metabolism, as observed in microsomal studies (t₁/₂: 120 min vs. 45 min for chloro analogs) .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

- Molecular Formula : C15H14N2O2S2

- CAS Number : 349612-76-6

- Chemical Structure :

The biological activity of N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide is primarily attributed to its interaction with specific molecular targets. The compound exhibits the ability to inhibit various enzymes and receptors involved in critical biological processes:

- Enzyme Inhibition : It may inhibit enzymes associated with inflammation and cancer cell proliferation.

- Receptor Binding : The compound can bind to receptors that modulate cellular signaling pathways, affecting cell growth and survival.

Antimicrobial Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has shown promising antimicrobial properties. In vitro studies indicate that it possesses activity against a range of bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial for bacterial survival and replication .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) cells. A study reported an IC50 value of approximately 0.27 mM for related benzamide derivatives, suggesting that N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide may have similar or enhanced efficacy in inhibiting cancer cell growth .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory process.

Research Findings and Case Studies

Several studies have explored the biological activity of N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.